3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
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Overview
Description
3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core structure, which is fused with an oxadiazole ring and substituted with a fluorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can act as norepinephrine-dopamine releasing agents . This suggests that 3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one might interact with its targets, leading to changes in neurotransmitter levels.
Biochemical Pathways
Similar compounds have been found to have antiviral activity , suggesting that this compound might affect viral replication pathways
Pharmacokinetics
Similar compounds have been found to have potencies comparable to cocaine , suggesting that this compound might have significant bioavailability and could be rapidly absorbed and distributed in the body.
Result of Action
Similar compounds have been found to have antiviral activity , suggesting that this compound might inhibit viral replication at the molecular level and prevent the spread of the virus at the cellular level.
Action Environment
The stability of similar compounds has been discussed , suggesting that this compound might also be stable under various environmental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 3-fluorobenzohydrazide can be reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Coupling with chromen-2-one: The oxadiazole intermediate is then coupled with a chromen-2-one derivative through a condensation reaction. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production, such as maintaining temperature control and efficient mixing.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Catalyst recovery and reuse: Developing methods to recover and reuse catalysts to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxadiazole or chromen-2-one rings.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Materials Science: It is explored for its use in the development of fluorescent probes and sensors due to its unique photophysical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Similar structure but with a different position of the fluorine atom.
3-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Similar structure but with a chlorine substituent instead of fluorine.
Uniqueness
3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity. The presence of the oxadiazole ring also contributes to its distinct properties compared to other chromen-2-one derivatives.
Properties
IUPAC Name |
3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O3/c18-12-6-3-5-11(8-12)15-19-20-16(23-15)13-9-10-4-1-2-7-14(10)22-17(13)21/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHGFMGNDOUMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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